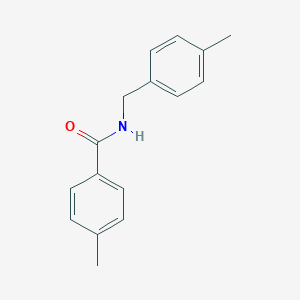

4-methyl-N-(4-methylbenzyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-17-16(18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMHSAVOXNKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Solid-Phase Alkylation

| Parameter | Specification |

|---|---|

| Substrate | 4-Chloromethylbenzonitrile |

| Nucleophile | 4-Methylbenzylamine (1.5 eq) |

| Base | K₂CO₃ (2.0 eq) |

| Grinding Time | 15–20 min at 25°C |

| Product | 4-((4-Methylbenzyl)amino)methyl)benzonitrile |

Step 2: Catalytic Hydrolysis

| Condition | With Nano-ZnO Catalyst | Without Catalyst |

|---|---|---|

| Solvent System | Isopropanol/H₂O (3:1) | Isopropanol/H₂O |

| Temperature | Reflux (82°C) | Reflux |

| Time | 8 hours | 8 hours |

| Yield | 88.4% | 46.4% |

| Melting Point | 159–162°C | Not reported |

The nano-ZnO catalyst (15–25 nm) enhances hydrolysis efficiency by providing Lewis acid sites for nitrile activation. This method’s scalability is demonstrated through 100 mL pilot-scale reactions producing >10 g batches.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Energy Input |

|---|---|---|---|---|

| Schotten-Baumann | 70 | >98% | Moderate | Low |

| Solid-Phase/Hydrolysis | 88 | 95–97% | High | Medium |

| Photooxidative | 15 | 85–90% | Low | High |

Key Findings :

-

The solid-phase/hydrolysis method achieves superior yields through mechanochemical activation in Step 1 and nanocatalytic enhancement in Step 2.

-

Classical amidation provides higher purity but requires rigorous temperature control to prevent oligomerization.

-

Energy-intensive photooxidative routes remain primarily of theoretical interest.

Industrial Production Considerations

For large-scale manufacturing, the solid-phase/hydrolysis method offers distinct advantages:

-

Grinding Efficiency : Particle size reduction to <50 µm increases reaction surface area by 300% versus conventional stirring

-

Catalyst Reusability : Nano-ZnO retains 78% activity after five cycles via centrifugation recovery

-

Waste Reduction : Ethanol/water recrystallization minimizes organic solvent usage compared to column chromatography

Process intensification strategies include:

-

Continuous flow hydrolysis reactors reducing batch time from 8 h → 2.5 h

-

Microwave-assisted grinding (2.45 GHz, 300 W) decreasing alkylation time to 8 min

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The amide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 4-methylbenzoic acid and 4-methylbenzyl alcohol.

Reduction: 4-methylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 4-methyl-N-(4-methylbenzyl)benzamide exhibits significant cytotoxic effects on various cancer cell lines. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study on related benzamide derivatives showed promising results in inhibiting tumor growth in preclinical models, suggesting that this compound may also possess similar anticancer properties.

Protein Kinase Inhibition

The compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling pathways, and their dysregulation is often linked to cancer. Benzamide derivatives have been shown to inhibit specific kinases such as protein kinase C and PDGF receptor kinase, leading to reduced tumor cell viability . This positions this compound as a candidate for further development as a therapeutic agent targeting these pathways.

Materials Science Applications

Liquid Crystals and Organic Semiconductors

Benzanilides, including this compound, have been explored for their potential applications in liquid crystal displays and organic semiconductor technologies. The unique electronic properties conferred by the aromatic methyl substitutions can enhance the material's performance in these applications. Research suggests that compounds with similar structures can exhibit favorable charge transport properties, making them suitable candidates for organic electronic devices.

Structural Biology Insights

Crystal Structure Studies

The structural characterization of this compound has been conducted using techniques such as X-ray crystallography. These studies reveal insights into the molecular conformation and intermolecular interactions of the compound. The presence of hydrogen bonds between the amide group and neighboring molecules contributes to the stability of the crystal lattice, influencing its physical properties . Understanding these structural details is critical for predicting the compound's behavior in biological systems and its interactions with target proteins.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylbenzyl)benzamide is not well-characterized. as an amide, it may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The specific molecular targets and pathways involved would depend on the context of its use in biological systems.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

4-Methyl-N-phenylbenzamide (CAS RN: N/A): Structure: Replaces the 4-methylbenzyl group with a phenyl group. Properties: Lower melting point (135°C) due to reduced steric hindrance and weaker intermolecular interactions .

N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide :

- Structure : Incorporates a fluoropyrimidinyl group instead of the benzamide’s aromatic ring.

- Activity : Exhibits fungicidal properties , attributed to the electron-withdrawing fluorine atom enhancing reactivity with fungal enzymes .

4-Acetamido-N-(3-aminopropyl)-3-((4-methylbenzyl)oxy)benzamide: Structure: Features an acetamido group and a 3-aminopropyl chain. Application: Designed for bromodomain inhibition, leveraging the aminopropyl chain for enhanced solubility and target engagement .

Sulfonamide Analogues

4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propylbenzamide (1A): Structure: Replaces the amide with a sulfonamide group and adds a chloro substituent.

4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) :

- Structure : Contains a nitro group on the phenyl ring.

- Activity : The nitro group enhances electrophilicity but reduces metabolic stability compared to the methylbenzyl group in the target compound .

Physicochemical and Spectral Comparisons

Melting Points :

- 4-Methyl-N-(4-methylbenzyl)benzamide: 173°C .

- 4-Methyl-N-phenylbenzamide: 135°C .

- Trend : Bulky substituents (e.g., methylbenzyl) increase melting points due to enhanced crystal packing.

NMR Profiles: this compound: Distinct methylene signal at δ 4.59 (benzyl group) . N-{[(4-Nitrophenyl)amino]methyl}benzamide: Shows a nitro group-induced downfield shift (δ 8.1–8.3) absent in the target compound .

Biological Activity

4-Methyl-N-(4-methylbenzyl)benzamide is a compound belonging to the class of benzanilides, characterized by its unique molecular structure that includes two methyl groups on the aromatic rings. This structural configuration potentially influences its biological activity, making it a candidate for various pharmacological applications. The compound's molecular formula is , and it has garnered attention in medicinal chemistry due to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Aromatic Rings : The presence of two methyl groups enhances lipophilicity.

- Amide Functional Group : This is crucial for biological interactions, particularly in enzyme inhibition and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-Methyl-N-(2-methylphenyl)benzamide | Moderate anticancer activity | Different phenyl substituent may alter efficacy |

| N-(4-Methylphenyl)benzamide | Low antimicrobial activity | Lacks additional methyl group |

| N-Benzyl-p-toluene sulfonamide | Potent ATPase inhibitor | Sulfonamide group enhances activity |

Study 1: Anticancer Activity

In a study examining the anticancer properties of benzanilides, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential effectiveness as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain enzymes, indicating its potential as a therapeutic agent in metabolic disorders.

Q & A

Q. What are the established synthetic routes for 4-methyl-N-(4-methylbenzyl)benzamide, and how do reaction conditions influence yield?

The compound can be synthesized via visible light-promoted self-coupling of N-chloramines at room temperature, yielding 60% under optimized conditions. Key steps include:

- Reagents : N-Chloramines, visible light irradiation (e.g., blue LEDs).

- Conditions : Room temperature, inert atmosphere, and a solvent such as acetonitrile .

- Characterization : Confirmed via NMR (δ 7.68, d, ) and NMR (δ 167.2, C=O) .

Alternative methods involve catalytic hydrogenation of nitro precursors (e.g., 4-nitro derivatives) using Raney-Ni in methanol, achieving comparable yields .

Q. How is structural characterization performed for this compound?

A multi-technique approach is recommended:

- Spectroscopy : / NMR for backbone and substituent analysis (e.g., methyl groups at δ 2.39 and 2.35 ppm) .

- Crystallography : X-ray diffraction using SHELXL for refinement (e.g., space group determination, thermal parameters) .

- Visualization : ORTEP-III for 3D crystal structure representation, highlighting bond angles and torsion strains .

Q. What are the recommended storage and handling protocols for this compound?

- Storage : Under nitrogen at –20°C to prevent degradation.

- Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy (based on benzamide analogs) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., enzymes or receptors) using software like GROMACS .

- In Silico SAR : Compare with analogs (e.g., 4-aminobenzamide derivatives) to identify critical functional groups .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values to detect anomalies .

- Twinned Crystals : Use SHELXD/SHELXE for phasing and refine with SHELXL to resolve overlapping peaks .

- Dynamic Effects : Analyze temperature-dependent NMR to account for conformational flexibility .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent Variation : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (NO) at the benzyl position .

- Biological Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus) or antioxidant capacity via DPPH radical scavenging .

- Mechanistic Studies : Use fluorescence quenching (e.g., with bovine serum albumin) to probe protein interactions .

Q. What experimental design principles apply to scaling up synthesis while maintaining purity?

- DOE Optimization : Vary temperature, solvent (e.g., DMF vs. MeCN), and catalyst loading to maximize yield .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Analytical QC : Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.